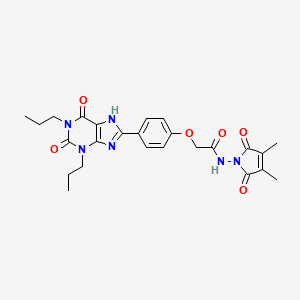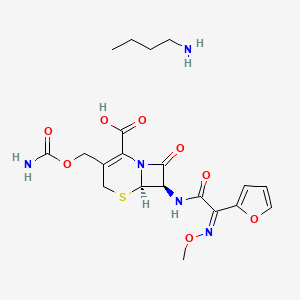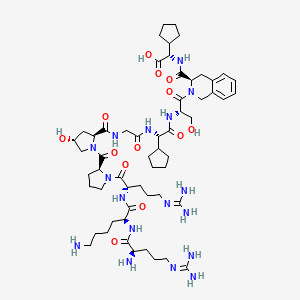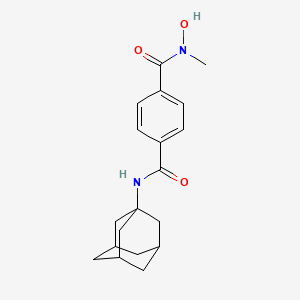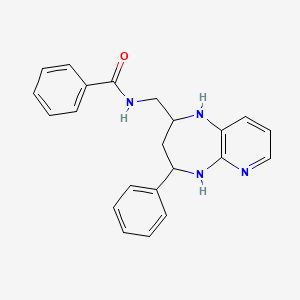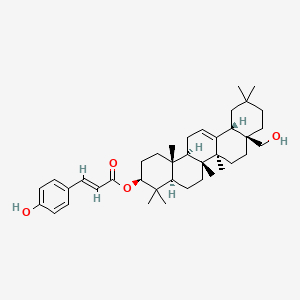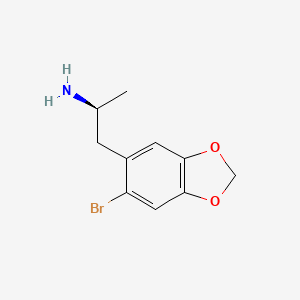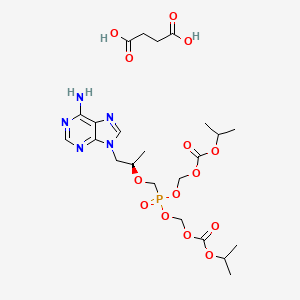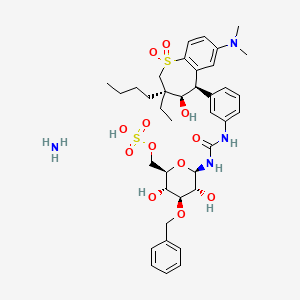
Volixibat ammonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Volixibat ammonium is a compound under investigation for its potential therapeutic applications, particularly in the treatment of non-alcoholic steatohepatitis (NASH) and other cholestatic liver diseases.
准备方法
The synthesis of volixibat ammonium involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the following steps:
Formation of the benzothiepin intermediate: This involves the reaction of a butyl-substituted benzothiepin with various reagents to introduce functional groups necessary for further reactions.
Glycosylation: The benzothiepin intermediate undergoes glycosylation with a glucopyranosyl donor to form a glucopyranosyl-benzothiepin intermediate.
Sulfonation: The glucopyranosyl-benzothiepin intermediate is then sulfonated to introduce a sulfo group, forming the sulfo-glucopyranosyl-benzothiepin intermediate.
Final coupling: The sulfo-glucopyranosyl-benzothiepin intermediate is coupled with a phenylurea derivative to form this compound.
Industrial production methods for this compound are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. These methods often involve the use of automated reactors and purification systems to ensure consistent product quality.
化学反应分析
Volixibat ammonium undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfo group, converting it to a sulfide or thiol derivative.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally include oxidized, reduced, and substituted derivatives of this compound.
科学研究应用
Volixibat ammonium has several scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of bile acid transporters and the effects of such inhibition on bile acid metabolism.
Biology: The compound is used to investigate the role of bile acids in various biological processes, including lipid metabolism and cholesterol homeostasis.
Medicine: this compound is being studied for its potential therapeutic applications in treating NASH, primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC). .
作用机制
Volixibat ammonium exerts its effects by inhibiting the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). This inhibition prevents the reabsorption of bile acids from the intestine, leading to increased fecal excretion of bile acids. As a result, the liver must synthesize new bile acids from cholesterol, which can help reduce cholesterol levels and improve liver function .
The molecular targets of this compound include the IBAT protein, which is primarily expressed in the ileum. By blocking this transporter, this compound disrupts the enterohepatic circulation of bile acids, leading to various downstream effects on lipid metabolism and liver function .
相似化合物的比较
Volixibat ammonium is part of a class of compounds known as IBAT inhibitors. Similar compounds include:
Elobixibat: Another IBAT inhibitor used to treat chronic constipation by increasing bile acid excretion and stimulating bowel movements.
Maralixibat: An IBAT inhibitor being investigated for the treatment of cholestatic liver diseases, including Alagille syndrome and progressive familial intrahepatic cholestasis.
Odevixibat: An IBAT inhibitor approved for the treatment of progressive familial intrahepatic cholestasis.
Its ability to significantly reduce bile acid levels and improve liver function makes it a promising candidate for further development and clinical use .
属性
CAS 编号 |
1025019-31-1 |
|---|---|
分子式 |
C38H54N4O12S2 |
分子量 |
823.0 g/mol |
IUPAC 名称 |
azane;[(2R,3R,4S,5R,6R)-6-[[3-[(3S,4R,5R)-3-butyl-7-(dimethylamino)-3-ethyl-4-hydroxy-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-5-yl]phenyl]carbamoylamino]-3,5-dihydroxy-4-phenylmethoxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C38H51N3O12S2.H3N/c1-5-7-18-38(6-2)23-54(46,47)30-17-16-27(41(3)4)20-28(30)31(35(38)44)25-14-11-15-26(19-25)39-37(45)40-36-33(43)34(51-21-24-12-9-8-10-13-24)32(42)29(53-36)22-52-55(48,49)50;/h8-17,19-20,29,31-36,42-44H,5-7,18,21-23H2,1-4H3,(H2,39,40,45)(H,48,49,50);1H3/t29-,31-,32-,33-,34+,35-,36-,38-;/m1./s1 |
InChI 键 |
JHFURPGPOZEEFG-DXFHJFHKSA-N |
手性 SMILES |
CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC(=CC=C3)NC(=O)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COS(=O)(=O)O)O)OCC5=CC=CC=C5)O)CC.N |
规范 SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC(=CC=C3)NC(=O)NC4C(C(C(C(O4)COS(=O)(=O)O)O)OCC5=CC=CC=C5)O)CC.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



